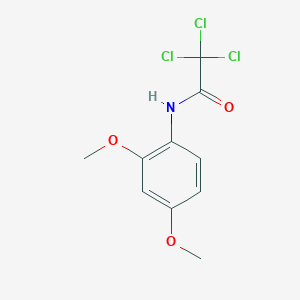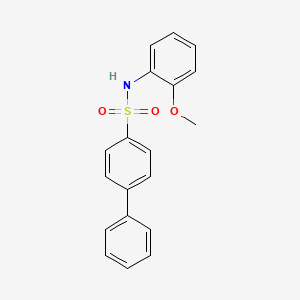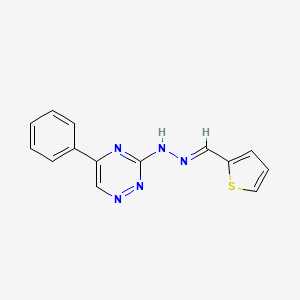
2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as TPTH, is a compound that has been extensively studied for its potential applications in scientific research. TPTH is a versatile molecule that has been shown to have a range of biochemical and physiological effects, making it an interesting candidate for a variety of research projects.
作用機序
The mechanism of action of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are important for cancer cell growth and survival. 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, as well as antioxidant activity. 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone for lab experiments is its versatility. It can be used in a variety of different assays and experiments, making it a useful tool for researchers in a range of fields. However, one limitation of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. One area of interest is in the development of new anticancer drugs based on the structure of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. Another area of interest is in the development of new neuroprotective agents based on 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. Additionally, there is potential for 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone to be used in the development of new anti-inflammatory and antioxidant drugs.
合成法
2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be synthesized through a simple two-step process. The first step involves the reaction of 2-thiophenecarbaldehyde with hydrazine hydrate to form the corresponding hydrazone. The second step involves the reaction of the hydrazone with 5-phenyl-1,2,4-triazin-3-yl chloride to form the final product, 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone.
科学的研究の応用
2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have potent anticancer activity against a variety of different types of cancer cells, including breast, lung, and colon cancer.
特性
IUPAC Name |
5-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-2-5-11(6-3-1)13-10-16-19-14(17-13)18-15-9-12-7-4-8-20-12/h1-10H,(H,17,18,19)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFSWORZVFRUNE-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

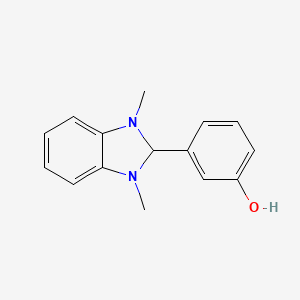


![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)


![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)
![N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B5854332.png)
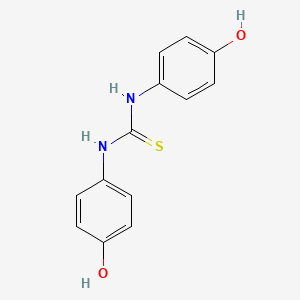
![ethyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5854344.png)
